molecular formula C18H14ClN3O5 B254732 Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate

Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate

Cat. No. B254732
M. Wt: 387.8 g/mol
InChI Key: RITWMBJIZHOPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate is a chemical compound used in scientific research. It is a quinoline derivative that has shown potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial infections. The compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells and to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate in lab experiments is its potential therapeutic effects in various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for further research. However, one limitation is the limited information available on the compound's mechanism of action.

Future Directions

In the future, further research is needed to fully understand the mechanism of action of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate. Additionally, more studies are needed to investigate the compound's potential therapeutic effects in various diseases. It would also be interesting to explore the compound's pharmacokinetics and toxicity in animal models. Finally, the synthesis method of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate could be optimized to improve the yield and reduce the cost of production.
Conclusion:
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate is a quinoline derivative that has shown potential as a therapeutic agent in various diseases. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been investigated in vitro and in vivo. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects.

Synthesis Methods

The synthesis of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate involves the reaction of 6-chloro-4-aminoquinoline with 2-hydroxy-5-nitroaniline in the presence of an acid catalyst. The resulting product is then treated with ethyl chloroformate to give the final compound. The yield of the synthesis method is around 50%.

Scientific Research Applications

Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate has been investigated for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been studied in vitro and in vivo and has shown promising results in preclinical studies.

properties

Product Name

Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate

Molecular Formula

C18H14ClN3O5

Molecular Weight

387.8 g/mol

IUPAC Name

ethyl 6-chloro-4-(2-hydroxy-5-nitroanilino)quinoline-3-carboxylate

InChI

InChI=1S/C18H14ClN3O5/c1-2-27-18(24)13-9-20-14-5-3-10(19)7-12(14)17(13)21-15-8-11(22(25)26)4-6-16(15)23/h3-9,23H,2H2,1H3,(H,20,21)

InChI Key

RITWMBJIZHOPPX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl

Origin of Product

United States

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